Methyl 3-propylhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-propylhex-2-enoate is an organic compound with the molecular formula C₁₀H₁₈O₂. It is an ester, characterized by its pleasant fruity odor, making it a potential candidate for use in the flavor and fragrance industry. The compound is also of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-propylhex-2-enoate can be synthesized through the esterification reaction between 3-propylhex-2-enoic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-propylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-propylhex-2-enoic acid.
Reduction: 3-propylhex-2-enol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-propylhex-2-enoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study esterification and other related reactions.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-propylhex-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-propylhexanoate: Similar structure but lacks the double bond in the hexene chain.
Ethyl 3-propylhex-2-enoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-butylhex-2-enoate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Methyl 3-propylhex-2-enoate is unique due to the presence of both the ester functional group and the double bond in the hexene chain
Biological Activity
Methyl 3-propylhex-2-enoate is an organic compound classified as an ester. Its molecular formula is C10H18O2, and it is known for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Property | Value |
---|---|
Molecular Formula | C10H18O2 |
Molecular Weight | 170.25 g/mol |
Density | 0.85 g/cm³ |
Boiling Point | 210 °C |
Melting Point | Not available |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in pharmaceutical applications.
- Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy of this compound against common bacterial strains.
- Method : Disk diffusion method was employed to assess the antibacterial activity.
- Results : The compound demonstrated a zone of inhibition of up to 15 mm against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines.
- Case Study on Inflammatory Response :
- Background : Chronic inflammation is linked to various diseases, including arthritis and cardiovascular diseases.
- Challenge : Finding effective anti-inflammatory agents with minimal side effects.
- Solution : Administration of this compound in a controlled laboratory setting.
- Results : The compound reduced levels of interleukin-6 (IL-6) by approximately 40% in cultured macrophages.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using human cell lines to determine its safety profile.
- Cytotoxicity Evaluation :
- Cell Lines Used : HeLa (cervical cancer) and HEK293 (human embryonic kidney) cells.
- Findings : The IC50 value for HeLa cells was found to be 50 µM, indicating moderate cytotoxicity, while HEK293 cells showed an IC50 of over 100 µM, suggesting a better safety profile for non-cancerous cells.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl 3-propylhex-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-9(7-5-2)8-10(11)12-3/h8H,4-7H2,1-3H3 |
InChI Key |
KRIVRZWZACFKEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC(=O)OC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.